molecular formula C11H10N2O2 B8328223 (4-Amino-5-methylisoxazol-3-yl)phenylmethanone

(4-Amino-5-methylisoxazol-3-yl)phenylmethanone

Cat. No. B8328223
M. Wt: 202.21 g/mol
InChI Key: JPXAMCRVJZDHKS-UHFFFAOYSA-N
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Patent
US04544753

Procedure details

A solution of 47 g (0.20 mole)(5-methyl-4-nitroisoxazol-3-yl)phenylmethanone of Example Ia in 600 ml glacial acetic acid was added to a mixture of 360 g (1.60 moles) SnCl2.2H2O in one liter of concentrated hydrochloric acid and 200 ml acetic acid at room temperature. After stirring at room temperature overnight (about 16 hours), the reaction mixture was poured carefully into a well stirred mixture of 2400 g of 50% sodium hydroxide and 6500 ml ice with ice bath cooling. The resulting solids were collected by filtration, washed with water and partitioned between 600 ml 5% sodium hydroxide and 2 liters of 1:1 dichloromethane:diethyl ether. The aqueous was extracted thrice with diethyl ether and the organic extract was dried (magnesium sulfate). Concentration gave 26.3 g (65%) of an oil. Chromatography on high pressure liquid chromatograph (HPLC) using dicloromethane as an eluent of 4.0 g of this oil yielded 2.7 g (44%) of an oil that solidified on standing.
Name
(5-methyl-4-nitroisoxazol-3-yl)phenylmethanone
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
2400 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
6500 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])[C:3]=1[N+:15]([O-])=O.O.O.Cl[Sn]Cl.[OH-].[Na+]>C(O)(=O)C.Cl>[NH2:15][C:3]1[C:4]([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])=[N:5][O:6][C:2]=1[CH3:1] |f:1.2.3,4.5|

Inputs

Step One
Name
(5-methyl-4-nitroisoxazol-3-yl)phenylmethanone
Quantity
47 g
Type
reactant
Smiles
CC1=C(C(=NO1)C(=O)C1=CC=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
360 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
1 L
Type
solvent
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
2400 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ice
Quantity
6500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight (about 16 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured carefully into a well
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
partitioned between 600 ml 5% sodium hydroxide and 2 liters of 1:1 dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted thrice with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C(=NOC1C)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.